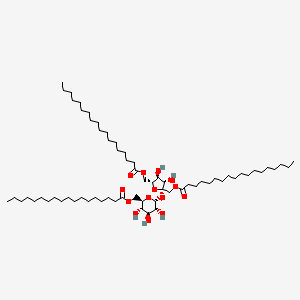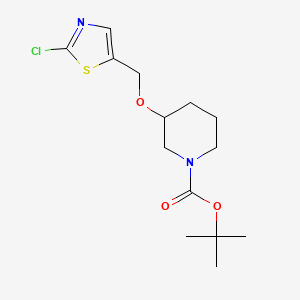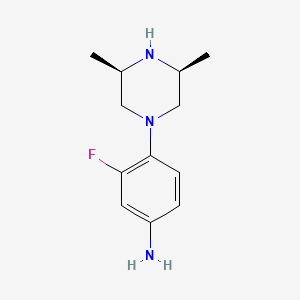
Sucrose tristearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate: is a complex carbohydrate compound, also known as a type of sucrose ester. It is composed of glucose and fructose units linked to octadecanoic acid (stearic acid) chains. This compound is primarily used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose tristearate typically involves the esterification of sucrose with octadecanoic acid. This reaction can be catalyzed by enzymes or chemical catalysts under controlled conditions. The process generally requires:
Reactants: Sucrose and octadecanoic acid.
Catalysts: Acidic or enzymatic catalysts.
Conditions: Elevated temperatures and controlled pH levels to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity sucrose and octadecanoic acid.
Catalysis: Use of immobilized enzymes or acid catalysts.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield sucrose and octadecanoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucose and fructose units.
Substitution: The ester linkages can be targeted for substitution reactions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Various oxidized derivatives of glucose and fructose.
Substitution: Modified esters with different functional groups.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism by which Sucrose tristearate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The molecular targets include:
Cell Membranes: Enhances the permeability of cell membranes, facilitating the transport of molecules.
Enzymes: Interacts with enzymes involved in carbohydrate metabolism, potentially altering their activity.
Comparaison Avec Des Composés Similaires
Sucrose Monolaurate: Another sucrose ester with shorter fatty acid chains.
Sucrose Stearate: Similar structure but with different fatty acid chain lengths.
Sucrose Palmitate: Contains palmitic acid instead of octadecanoic acid.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, trioctadecanoate is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties and stability. Its longer fatty acid chains provide enhanced emulsifying capabilities compared to shorter-chain sucrose esters.
Propriétés
Numéro CAS |
27923-63-3 |
|---|---|
Formule moléculaire |
C66H124O14 |
Poids moléculaire |
1141.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C66H124O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(67)75-52-55-60(70)62(72)63(73)65(78-55)80-66(54-77-59(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)64(74)61(71)56(79-66)53-76-58(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h55-56,60-65,70-74H,4-54H2,1-3H3/t55-,56-,60-,61-,62+,63-,64+,65-,66+/m1/s1 |
Clé InChI |
HLLPKVARTYKIJB-MCQPFKOBSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
| 27923-63-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)









